5-methyl-1H-indole-3-carbaldehyde

Catalog No.
S775392
CAS No.
52562-50-2
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indole-3-carbaldehyde

CAS Number

52562-50-2

Product Name

5-methyl-1H-indole-3-carbaldehyde

IUPAC Name

5-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3

InChI Key

ZTNQWTPWKNDRNF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2C=O

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C=O

Potential as a Building Block for Drug Discovery

  • Synthesis of Tryptophan Dioxygenase Inhibitors: 5-Methyl-1H-indole-3-carbaldehyde has been used as a starting material for the synthesis of pyridyl-ethenyl-indoles, which act as inhibitors of tryptophan dioxygenase, an enzyme involved in the breakdown of the amino acid tryptophan. These inhibitors have potential applications in developing anticancer and immunomodulatory drugs [].

Potential for Antimicrobial and Antiproliferative Activities

  • Antimicrobial activity: Studies suggest that 5-Methyl-1H-indole-3-carbaldehyde may possess antimicrobial properties. Research has explored its effectiveness against various bacterial and fungal strains []. However, further investigation is needed to determine its potential as a therapeutic agent.
  • Antiproliferative activity: Some studies have indicated that 5-Methyl-1H-indole-3-carbaldehyde might exhibit antiproliferative activity, meaning it could potentially slow down or inhibit cell growth. This property has been investigated in the context of developing cancer therapies, but more research is required to confirm its efficacy and safety [].

Potential Applications in Hormone Modulation and Cancer Treatment

  • Antiandrogens: 5-Methyl-1H-indole-3-carbaldehyde has been explored for its potential as an antiandrogen, a type of drug that can block the action of the male hormone androgen. This research focused on developing effective treatments against various androgen receptor-positive cancers [].
  • Inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might serve as a lead compound for developing inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (Mtb-PTPase B). This enzyme plays a crucial role in the survival of the bacteria that causes tuberculosis, making it a potential target for antibiotic development [].

Other Potential Applications

  • Bovine viral diarrhea virus (BVDV) inhibitors: Studies have explored the potential of 5-Methyl-1H-indole-3-carbaldehyde as a lead compound for developing inhibitors against BVDV, a virus that infects cattle [].
  • Thermal sensitizing agents: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might act as a thermal sensitizing agent, making cancer cells more susceptible to heat-based therapies like hyperthermia.

5-Methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by a methyl group at the fifth position and an aldehyde functional group at the third position. Its molecular formula is C₁₀H₉NO, and it has a molecular weight of approximately 175.19 g/mol. The compound is recognized for its role as a precursor in various synthetic pathways and its potential biological activities.

Typical of indole derivatives:

  • Formylation Reactions: It can be synthesized through formylation of 5-methylindole using reagents such as phosphorus oxychloride and dimethylformamide, following the Vilsmeier-Haack reaction protocol .
  • N-Alkylation and N-Acylation: The compound can undergo N-alkylation reactions, which modify the nitrogen atom in the indole structure, leading to derivatives with varied biological activities .
  • Multicomponent Reactions: It serves as a building block in multicomponent reactions that produce complex molecules, enhancing its utility in synthetic organic chemistry .

Research has indicated that 5-methyl-1H-indole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological exploration .

The synthesis of 5-methyl-1H-indole-3-carbaldehyde can be accomplished through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating 5-methylindole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.
  • Grignard Reaction: Another approach includes using Grignard reagents to form the aldehyde from appropriate indole derivatives.
  • Direct Formylation: Direct formylation techniques can also yield this compound with high efficiency, often achieving good yields .

5-Methyl-1H-indole-3-carbaldehyde finds applications in various fields:

  • Pharmaceutical Industry: It is utilized as a precursor for synthesizing biologically active compounds, including potential drug candidates.
  • Material Science: The compound can be used in developing new materials with specific electronic or photonic properties due to its unique molecular structure.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through various chemical transformations .

Studies on the interactions of 5-methyl-1H-indole-3-carbaldehyde with biological targets have revealed its potential effects on enzyme activity and cellular pathways. For instance, it may interact with certain receptors involved in cancer cell proliferation, indicating its possible role in therapeutic applications. Further investigation into its binding affinities and mechanisms of action is warranted to fully understand its biological implications .

Several compounds share structural similarities with 5-methyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carbaldehydeIndole core with an aldehyde groupPrecursor for various bioactive compounds; widely studied for pharmacological properties .
5-Hydroxyindole-3-carbaldehydeHydroxyl group at the fifth positionExhibits different biological activities; involved in serotonin metabolism .
4-Methylindole-3-carbaldehydeMethyl group at the fourth positionDisplays unique reactivity patterns compared to 5-methyl derivative .
6-Methylindole-3-carbaldehydeMethyl group at the sixth positionDifferently affects biological systems due to structural variations .

The uniqueness of 5-methyl-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its distinct methyl group placement contributes to its unique properties and potential applications in medicinal chemistry.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52562-50-2

Wikipedia

5-Methyl-1H-indole-3-carboxaldehyde

Dates

Modify: 2023-08-15
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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